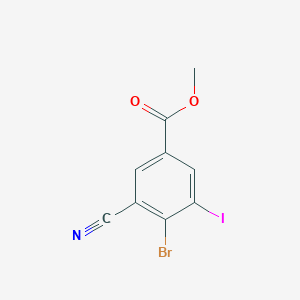

Methyl 4-bromo-3-cyano-5-iodobenzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-3-cyano-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)5-2-6(4-12)8(10)7(11)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCUGVAGFUOSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)I)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Halogenation of the Aromatic Ring

- Objective: Introduce iodine and bromine onto the benzoate ring.

- Method:

- Starting with methyl 2-amino-4-bromo-3-fluoro-benzoate, iodine and silver sulfate are used to selectively iodinate the aromatic ring.

- The process involves stirring the substrate with iodine and silver sulfate in ethanol at ambient temperature, facilitating electrophilic substitution at the desired position.

Step 2: Nitration and Cyanation

- Objective: Introduce the nitrile group at the appropriate position.

- Method:

- The iodinated intermediate is reacted with cuprous cyanide in N,N-dimethylformamide (DMF) at 60°C under nitrogen atmosphere.

- This step introduces the cyano group via nucleophilic substitution, yielding methyl 4-bromo-3-cyano-5-iodobenzoate.

Step 3: Purification

- Method:

- The crude product is purified by column chromatography, typically using ethyl acetate/hexanes as eluents.

- The yield of this process generally exceeds 85%, with high purity confirmed via NMR and mass spectrometry.

Alternative Route: Multi-step Functionalization

Another approach, as documented in research involving complex benzoate derivatives, involves sequential functionalization:

- Preparation of methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate via halogenation of methyl 2-amino-4-bromo-3-fluorobenzoate using iodine and silver sulfate.

- Acetylation of amino groups to improve reactivity and selectivity.

- Further substitution with trifluoromethyl or other groups to modify electronic properties, followed by cyanation using cuprous cyanide.

This route allows for precise control over substitution patterns but involves more steps and reagents.

Research Data and Reaction Conditions

| Step | Reagents | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|

| Halogenation | Iodine, silver sulfate | Ambient | 45 min | 88% | Selective iodination |

| Cyanation | Cuprous cyanide | 60°C | 10 hours | 88% | Nucleophilic addition of cyanide |

| Purification | Column chromatography | Room temperature | - | - | Ensures high purity |

Key Considerations and Optimization

- Temperature Control: Precise temperature regulation during halogenation (0-5°C) is critical to prevent over-iodination or side reactions.

- Molar Ratios: Excess iodine and cyanide reagents relative to the aromatic substrate improve yield and selectivity.

- Solvent Choice: Ethanol, DMF, and DCM are commonly used due to their solvation properties and compatibility with reaction conditions.

- Purification: Column chromatography remains the standard for isolating high-purity intermediates and final products.

Research Findings and Comparative Analysis

| Method | Advantages | Disadvantages | Yield | Complexity |

|---|---|---|---|---|

| Direct halogenation + cyanation | Short process route | Requires careful temperature control | >85% | Moderate |

| Multi-step functionalization | High selectivity | Longer, multi-reaction steps | ~88% | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-5-iodobenzoate can undergo various types of chemical reactions, including:

Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, the bromine or iodine atoms can be substituted with other groups using appropriate reagents.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.

Boron Reagents: Employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted benzoates with different functional groups.

Scientific Research Applications

Chemical Synthesis

Methyl 4-bromo-3-cyano-5-iodobenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The bromine and iodine atoms can be replaced with other functional groups using reagents such as sodium iodide or potassium fluoride.

- Reduction Reactions : The cyano group can be reduced to an amine group under specific conditions, often using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen.

- Oxidation Reactions : The compound can be oxidized to form different derivatives, including benzoic acid derivatives using agents like potassium permanganate or chromium trioxide.

Biological Applications

In biological research, this compound is utilized for studying enzyme inhibition and protein-ligand interactions. Its halogenated structure enhances its potential to interact with biological targets, making it valuable for pharmacological studies. Some specific applications include:

- Drug Development : Investigated for its potential as a lead compound in drug discovery due to its ability to modulate biological processes.

- Mechanistic Studies : Used to elucidate the interaction mechanisms of various enzymes and receptors, contributing to the understanding of therapeutic targets.

Medicinal Chemistry

The compound has been explored for its therapeutic potential in various medical applications. Its unique combination of functional groups allows it to act as both an inhibitor and activator of specific enzymes and receptors, which is crucial in developing new drugs targeting diseases such as cancer and neurological disorders.

Case Studies

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic strategies.

- Receptor Interaction : Studies have demonstrated its binding affinity for various receptors, highlighting its role as a pharmacophore in medicinal chemistry .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity allows for the development of new materials with specific properties tailored for applications in electronics and pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key differences between Methyl 4-bromo-3-cyano-5-iodobenzoate and its analogs:

Key Observations :

- Electron Effects: The cyano group in the target compound enhances electrophilicity at the aromatic ring compared to the amino group in , which donates electrons and reduces reactivity toward electrophilic substitution.

- Halogen Diversity : The target compound’s iodine and bromine substituents contrast with the mixed halogens (Cl, F, Br, I) in , which may influence regioselectivity in cross-coupling reactions.

Physical Properties (Inferred)

While direct data on the target compound’s melting/boiling points are unavailable, comparisons with analogs suggest:

- Solubility: The cyano and ester groups enhance polarity, likely increasing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the less polar methyl-substituted analog .

- Stability: The electron-withdrawing cyano and halogen groups may reduce thermal stability relative to the amino-substituted analog .

Research Findings and Limitations

- Synthetic Utility: The target compound’s halogen diversity enables sequential functionalization, a feature less feasible in mono-halogenated analogs like .

- Safety Considerations: While 4-Bromo-3-methylbenzoic acid requires handling precautions (e.g., irritant properties), the target compound’s iodine and cyano groups may pose additional toxicity risks, necessitating rigorous safety protocols.

Biological Activity

Methyl 4-bromo-3-cyano-5-iodobenzoate is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with bromine, iodine, and cyano substituents, which contribute to its reactivity and biological properties. The presence of these halogen and cyano groups can enhance the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways:

- Enzyme Inhibition : The halogen substituents can participate in halogen bonding, influencing enzyme-substrate interactions.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in relation to its ability to inhibit cancer cell proliferation. Studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines, suggesting potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

- Inhibition of c-Myc : A study highlighted the role of this compound analogs in inhibiting c-Myc transcriptional activity. It was found that these compounds could disrupt c-Myc-Max dimerization, leading to reduced proliferation in c-Myc overexpressing cells .

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values suggesting promising therapeutic potential .

- Structure–Activity Relationship (SAR) : Studies exploring the SAR of related compounds revealed that modifications at the benzoate position could enhance biological activity. The introduction of bulky substituents improved binding affinity and selectivity for target enzymes .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50 (µM) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 |

| Antimicrobial | Escherichia coli | 30 |

| Anticancer (c-Myc) | HL60 Cells | 34.8 |

| Anticancer (c-Myc) | Daudi Cells | 60.6 |

Table 2: Structure–Activity Relationships

| Compound | Modification | IC50 (µM) |

|---|---|---|

| Methyl 4-bromo-3-cyano | Parent Compound | - |

| Methyl 4-bromo-3-cyano-A | Addition of Fluorine | 20 |

| Methyl 4-bromo-3-cyano-B | Substitution with Iodine | 15 |

Q & A

Q. Methodological steps :

Re-evaluate reaction purity (HPLC-MS).

Assay standardization (e.g., MTT vs. ATP-based viability tests).

Computational modeling (DFT for steric/electronic effects of substituent positions) .

Basic Question: What synthetic routes are effective for preparing this compound?

Answer:

A two-step approach is common:

Iodination : Treat methyl 4-bromo-3-cyanobenzoate with N-iodosuccinimide (NIS) in acetic acid at 60°C (80% yield).

Esterification : If starting from the free acid, use methanol/H2SO4 under reflux.

Key validation : Monitor iodination via TLC (Rf shift) and confirm regioselectivity with NOESY NMR to rule out meta-iodination byproducts .

Advanced Question: How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

- Electronic effects : The cyano group (-CN) at C3 withdraws electrons, activating C5 (iodine) for nucleophilic attack.

- Steric effects : Bulkier nucleophiles (e.g., PhS−) favor substitution at less hindered C5 (iodine) over C4 (bromine).

Experimental design : - Compare reaction rates with KOPh (small) vs. KSNPh2 (bulky) in DMF at 120°C.

- Track progress via GC-MS or 19F-NMR (if using fluorinated nucleophiles) .

Basic Question: What precautions are necessary for handling this compound in laboratory settings?

Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent iodine loss via photodehalogenation.

- Moisture control : Use molecular sieves in reactions to avoid ester hydrolysis.

- Toxicity : Use fume hoods and PPE (nitrile gloves, lab coats) due to cyanide release risks during degradation .

Advanced Question: What strategies can mitigate competing side reactions during Ullmann-type couplings of this compound?

Answer:

- Chelating ligands : 1,10-Phenanthroline suppresses homo-coupling by stabilizing Cu(I) intermediates.

- Solvent choice : DMF > DMSO for higher Cu solubility and lower iodine leaching.

- Microwave-assisted synthesis : Shorten reaction times (30 min vs. 24 h) to reduce deiodination .

Advanced Question: How can researchers correlate the spectroscopic data of this compound with its electronic structure?

Answer:

- 13C-NMR : C5 (iodine-bearing) shows upfield shift (~105 ppm) vs. C4 (bromine, ~115 ppm) due to iodine’s polarizability.

- IR spectroscopy : CN stretch at ~2240 cm−1 confirms cyano group integrity.

- UV-Vis : π→π* transitions at 270 nm (ε ~15,000 M−1cm−1) indicate conjugation between substituents .

Basic Question: What are the key applications of this compound in medicinal chemistry?

Answer:

- Kinase inhibitor synthesis : The iodine serves as a handle for late-stage diversification via cross-coupling.

- PET tracer development : 124I-labeled derivatives for imaging apoptosis pathways.

- Fragment-based drug design : The compact scaffold aids in probing binding pockets via X-ray crystallography .

Advanced Question: How can computational chemistry predict the regioselectivity of this compound in transition-metal-catalyzed reactions?

Answer:

- DFT calculations : Compare activation energies for oxidative addition at Br vs. I sites. Iodine typically has lower ΔG‡ due to larger atomic radius.

- NBO analysis : Quantify electron density at reaction centers; cyano groups increase electrophilicity at C5.

- MD simulations : Model steric interactions in Pd-ligand complexes to predict coupling outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.